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Introduction:

CF53 steel, a medium-carbon, non-alloy steel equivalent to AISI/SAE 1050 and DIN C50, is
valued for its high strength and toughness, making it suitable for various structural applications.
The integrity of welded joints in CF53 steel components is critical for ensuring structural
reliability and safety. Non-destructive testing (NDT) plays a pivotal role in evaluating the quality
of these welds without causing damage. This document provides detailed application notes and
experimental protocols for the most common NDT methods applicable to CF53 steel welds.
Given that CF53 is a ferromagnetic steel, it is amenable to a range of NDT techniques.

Common Weld Defects in CF53 Steel

Welding of medium-carbon steels like CF53 can introduce various defects that may
compromise the mechanical properties of the joint. Understanding these potential flaws is
crucial for selecting the appropriate NDT method. Common defects include:

o Cracks: These are the most severe type of weld defect and can be categorized as hot cracks
(occurring during solidification) or cold cracks (developing after the weld has cooled). The
higher carbon content in CF53 increases its susceptibility to cold cracking.

o Porosity: Gas pores or cavities trapped within the weld metal, which can be caused by
contamination or inadequate shielding gas.
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e Incomplete Fusion/Penetration: A lack of complete melting and joining between the weld
metal and the base metal or between adjacent weld beads.

» Slag Inclusions: Non-metallic particles trapped in the weld metal.

e Undercut: A groove melted into the base metal adjacent to the weld toe or weld root that is
left unfilled by weld metal.

Recommended Non-Destructive Testing Methods

Several NDT methods are suitable for inspecting CF53 steel welds. The selection of a specific
method or a combination of methods depends on the type and location of the expected defects
(surface or subsurface), the required sensitivity, and the geometry of the weldment.

Visual Testing (VT)

Application: Visual testing is the most fundamental and widely used NDT method. It is
employed for detecting surface-level discontinuities such as cracks, porosity, undercut, and
improper weld profile. For CF53 steel welds, it is the first line of inspection and should always
be performed prior to other NDT methods.

Advantages:

» Cost-effective and rapid.

o Can identify a wide range of surface defects.

e Requires minimal equipment.

Limitations:

e Only detects surface-breaking defects.

o Effectiveness is highly dependent on the skill and experience of the inspector.

e May require good lighting and accessibility to the weld surface.

© 2025 BenchChem. All rights reserved. 2/19 Tech Support


https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocol: Visual Testing (VT) of CF53 Steel
Welds

Objective: To detect surface discontinuities in CF53 steel welds.
Materials:

» High-intensity white light source (minimum 1000 lux).

e Magnifying glass (5x to 10x).

e Welding gauges (e.qg., fillet weld gauge, undercut gauge).

o Cleaning supplies (wire brush, solvent).

Procedure:

» Surface Preparation:

o Ensure the weld surface and adjacent base metal (at least 25 mm on each side) are clean
and free from slag, spatter, grease, paint, and other contaminants that may obscure
defects.

o Use a wire brush and/or a suitable solvent for cleaning.
e Lighting:

o Illuminate the inspection area with a light source providing a minimum of 1000 lux
intensity.

o Position the light to avoid glare and reflections.
 Inspection:
o Visually examine the entire weld surface and the heat-affected zone (HAZ).

o Use a magnifying glass to inspect for fine cracks and porosity.
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o Utilize welding gauges to measure weld size, profile, and the depth of any undercut.

o Look for the following discontinuities:

Cracks (longitudinal, transverse, crater).

Surface porosity.

Undercut.

Overlap.

Incomplete fusion (visible at the surface).

Excessive or insufficient weld reinforcement.

o Evaluation:

o Compare the observed discontinuities with the acceptance criteria specified in the relevant
standard (e.g., AWS D1.1).

» Reporting:
o Document the location, size, and type of all unacceptable defects.

o Record the inspection parameters, including the inspector's name, date, and the standard
used for acceptance.

Magnetic Particle Testing (MT)

Application: MT is a highly sensitive method for detecting surface and near-surface
discontinuities in ferromagnetic materials like CF53 steel. It is particularly effective for finding
fine and shallow surface cracks that may not be visible to the naked eye.

Advantages:
» High sensitivity to surface-breaking and slightly subsurface discontinuities.

o Relatively fast and cost-effective.
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o Portable equipment allows for in-situ inspections.

Limitations:

o Applicable only to ferromagnetic materials.

o The orientation of the magnetic field relative to the defect is critical.
e Requires proper surface preparation.

o Demagnetization of the component may be necessary after inspection.

Experimental Protocol: Magnetic Particle Testing (MT) of
CF53 Steel Welds (Wet Fluorescent Method)

Objective: To detect surface and near-surface discontinuities in CF53 steel welds.
Materials:

» AC Yoke.

o Fluorescent magnetic particles suspended in a liquid carrier.

e UV-A (black light) source.

» White contrast paint (optional, for enhancing visibility with dry powder).

¢ Cleaning supplies.

o Calibrated light meter and UV-A radiometer.

» Reference standards (e.g., pie gauge, Berthold penetrameter) to verify magnetic field
strength.

Procedure:
» Surface Preparation:

o Clean the weld and adjacent areas to be free of any contaminants.
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e Magnetization:

o Place the AC yoke on the weld surface. For detecting longitudinal defects, position the
yoke legs perpendicular to the weld axis. For transverse defects, position the yoke legs
parallel to the weld axis.

o Ensure good contact between the yoke legs and the steel surface.
o Energize the yoke to induce a magnetic field.
o Application of Magnetic Particles:

o While the magnetic field is applied, spray the wet fluorescent magnetic particles over the
area between the yoke legs.

 Inspection:

o Perform the inspection in a darkened area using a UV-A light source with an intensity of at
least 1000 uW/cm? at the examination surface.

o Look for accumulations of fluorescent particles, which indicate the presence of
discontinuities.

o Evaluation:

o Interpret the indications based on their shape, size, and location. Linear indications are
often indicative of cracks, while rounded indications may suggest porosity.

o Evaluate the indications against the acceptance criteria of the relevant standard (e.g.,
ASME Section VIII, Appendix 6).

e Demagnetization and Post-Cleaning:
o If required, demagnetize the component after inspection.

o Clean the surface to remove all magnetic particles and carrier fluid.

Liquid Penetrant Testing (PT)
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Application: PT is used to detect surface-breaking discontinuities in non-porous materials.
While MT is generally preferred for ferromagnetic materials like CF53 due to its ability to detect
near-surface flaws, PT can be a viable alternative, especially when MT is not practical.

Advantages:

e Can be used on a wide variety of materials (though for CF53, MT is often preferred).
o Relatively simple and inexpensive.

o Portable and easy to apply in the field.

Limitations:

e Only detects defects that are open to the surface.

e The surface must be thoroughly cleaned.

» Not suitable for porous materials.

o Can be a messy process.

Experimental Protocol: Liquid Penetrant Testing (PT) of
CF53 Steel Welds (Solvent-Removable, Visible Dye)

Objective: To detect surface-breaking discontinuities in CF53 steel welds.

Materials:

Solvent-removable visible penetrant.

Solvent remover/cleaner.

Non-aqueous wet developer.

Lint-free cloths.

White light source (minimum 1000 lux).
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Procedure:
Pre-cleaning:

o Thoroughly clean the weld surface to remove all contaminants. Ensure the surface is
completely dry before applying the penetrant.

Penetrant Application:
o Apply a thin, even layer of penetrant to the area being inspected.

o Allow the penetrant to dwell on the surface for the manufacturer-recommended time
(typically 5-30 minutes).

Excess Penetrant Removal:

o Remove the excess penetrant from the surface using a clean, lint-free cloth lightly
dampened with the solvent remover. Avoid using excessive solvent, which could remove
penetrant from discontinuities.

Developer Application:

o Apply a thin, even layer of developer to the surface. The developer will draw the penetrant
out of any surface-breaking defects, making them visible.

o Allow the developer to dry for the recommended time (typically 10-30 minutes).
Inspection:

o Inspect the surface under adequate white light (minimum 1000 lux).

o Defects will appear as red indications against the white background of the developer.
Evaluation and Post-Cleaning:

o Evaluate the indications based on the acceptance criteria of the relevant standard (e.qg.,
ASME Section VIII, Appendix 8).
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o Clean the component to remove all penetrant and developer residues.

Radiographic Testing (RT)

Application: RT uses X-rays or gamma rays to produce an image of the internal structure of the
weld. It is effective for detecting volumetric defects such as porosity and slag inclusions, as well
as cracks and incomplete penetration.

Advantages:

e Provides a permanent record (radiograph).

o Can detect both surface and internal defects.

e Can be used to inspect a wide range of materials and thicknesses.
Limitations:

» Health hazard due to ionizing radiation.

o Relatively expensive and time-consuming.

o Sensitivity is dependent on the orientation of the defect; planar defects like cracks can be
missed if not properly aligned with the radiation beam.

e Requires access to both sides of the weld.

Experimental Protocol: Radiographic Testing (RT) of
CF53 Steel Welds

Objective: To detect internal and surface discontinuities in CF53 steel welds.
Materials:

e X-ray or gamma-ray source (e.g., Iridium-192).

» Radiographic film or digital detector array.

e Image Quality Indicators (1QIs).
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» Lead screens, markers, and cassette.

» Radiation survey meter and other safety equipment.

e Film processing equipment or digital imaging software.

Procedure:

o Safety Precautions:
o Establish a controlled area and ensure all personnel are clear of the exposure zone.
o Use appropriate radiation monitoring devices.

e Surface Preparation:

o Remove any surface irregularities that could interfere with the interpretation of the
radiograph.

e Setup:
o Place the radiographic film or detector on one side of the weld.
o Position the radiation source on the opposite side at a predetermined distance.
o Place IQIs on the source side of the component to verify radiographic sensitivity.
e EXxposure:

o Expose the film or detector to radiation for a calculated amount of time based on the
material thickness, source strength, and film type.

e Processing and Interpretation:
o Process the film or digital image.

o Interpret the radiograph in a suitable viewing environment, looking for darker areas that
may indicate defects like porosity (rounded dark spots) or slag (irregular dark lines).
Cracks will appear as fine, dark lines.
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o Evaluation:

o Evaluate the indications against the acceptance criteria of the relevant standard (e.g.,
AWS D1.1 or ASME Section V, Article 2).

e Reporting:

o Document the findings, including the location and size of any unacceptable defects, and
maintain the radiographs as a permanent record.

Ultrasonic Testing (UT)

Application: UT uses high-frequency sound waves to detect internal and surface defects. It is
highly sensitive to planar defects like cracks and lack of fusion, making it a valuable method for
inspecting critical welds in CF53 steel.

Advantages:

High sensitivity to small, planar defects.

Can penetrate thick sections.

Provides information about the depth of a defect.

Portable and provides immediate results.

Limitations:

Requires a skilled and experienced operator.

The microstructure of the material can affect the propagation of sound waves; the coarse-
grained structure sometimes found in welds can be challenging.

Requires a couplant to transmit sound into the material.

Surface condition can affect the test.
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Experimental Protocol: Ultrasonic Testing (UT) of CF53
Steel Welds (A-Scan, Angle Beam)

Objective: To detect internal and surface discontinuities in CF53 steel welds.
Materials:

» Ultrasonic flaw detector (A-scan display).

Angle beam transducers (e.g., 45°, 60°, 70°).

Calibration blocks (e.g., IIW block, DSC block).

Couplant (e.g., gel, water).

Cleaning supplies.
Procedure:
e Calibration:

o Calibrate the ultrasonic flaw detector and transducer on a calibration block of a similar
acoustic velocity to CF53 steel.

o Set the instrument's range, sensitivity, and distance-amplitude correction (DAC).
o Surface Preparation:

o Ensure the scanning surface is smooth and clean to allow for good coupling.
e Scanning:

o Apply a couplant to the scanning surface.

o Scan the weld from both sides using a selected angle beam transducer. The transducer
should be moved in a raster pattern to cover the entire weld volume.

© 2025 BenchChem. All rights reserved. 12/19 Tech Support


https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Manipulate the transducer to direct the sound beam at different angles to detect defects
with various orientations.

e Interpretation:
o Monitor the A-scan display for indications (echoes) that exceed the reference level.
o Determine the location, size, and orientation of any detected reflectors.

o Evaluation:

o Evaluate the indications based on the acceptance criteria of the relevant standard (e.qg.,
AWS D1.1).

e Reporting:
o Document the location, size, and characterization of all reportable indications.

Quantitative Data Presentation

The following tables summarize the applicability and performance of different NDT methods for
various defects in CF53 steel welds. The Probability of Detection (POD) is a statistical measure
of an NDT procedure's capability to detect a flaw of a certain size. A 90/95 POD means there is
a 90% probability of detecting a flaw with 95% confidence.

Table 1: Applicability of NDT Methods to Different Weld Defects in CF53 Steel
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] Magnetic Liquid ] ]
Visual . Radiograph  Ultrasonic
Defect Type . Particle Penetrant .
Testing (VT) ic (RT) (UT)
(MT) (PT)
Surface ) ) ) )
High Very High High Moderate High
Cracks
Subsurface Not Not ]
) Low ) Moderate Very High
Cracks Applicable Applicable
Porosity ] ) ) )
High High High N/A High
(Surface)
Porosity Not Not Not )
) ) ) Very High Moderate
(Internal) Applicable Applicable Applicable
Slag Not Not ] ]
) ) Low ) High High
Inclusions Applicable Applicable
Incomplete . .
) Low Moderate Low High Very High
Fusion
Incomplete ] )
) Low Low Low High Very High
Penetration
Undercut Very High High High Moderate Moderate

Table 2: Estimated Probability of Detection (POD) for NDT Methods on Medium-Carbon Steel

Welds
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Estimated a90/95

NDT Method Defect Type Notes
(mm)
Highly dependent on
Magnetic Particle MY EER "
MT) Surface Cracks ~1-2 surface condition and
technique.
Dependent on section
Radiographic (RT) Porosity ~1-3 (diameter) thickness and defect
orientation.
Highly dependent on
Radiographic (RT) Cracks >3 (depth) crack orientation
relative to the beam.
Highly dependent on
Ultrasonic (UT) Subsurface Cracks ~1-3 (depth) operator skill and weld
microstructure.
Generally good
Ultrasonic (UT) Lack of Fusion ~2-5 (height) detection capability for

planar flaws.

Note: The a90/95 values are estimates based on data for similar carbon steels and should be
used for guidance only. For critical applications, a specific POD study for CF53 steel welds is
recommended.
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Caption: Magnetic Particle Testing (MT) Experimental Workflow.
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Caption: Liquid Penetrant Testing (PT) Experimental Workflow.
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Caption: Radiographic Testing (RT) Experimental Workflow.
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Caption: Ultrasonic Testing (UT) Experimental Workflow.

Logical Relationship Diagram

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b15570918?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Weld Defed S FErTa el

NDT Methods Visual (VT)

High (Surface)

Porosity
Very High (Interna

High (Surface)

Radiography (RT)

Magnetic Particle (MT)

Very High (Surface)

Slag Inclusions

Cracks

High (Surface)

Very High (Subsurface

Penetrant (PT)

Ultrasonic (UT)

Lack of Fusion/
Penetration

Click to download full resolution via product page

Caption: Suitability of NDT Methods for CF53 Weld Defects.
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 To cite this document: BenchChem. [Application Notes and Protocols for Non-Destructive
Testing of CF53 Steel Welds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570918#non-destructive-testing-methods-for-cf53-
steel-welds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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